Methyl 3-(thiocyanato)prop-2-enoate
Description
Methyl 3-(thiocyanato)prop-2-enoate is an α,β-unsaturated ester derivative featuring a thiocyanate (-SCN) substituent at the β-position. The thiocyanate group confers unique reactivity, enabling participation in cycloaddition, nucleophilic substitution, or coordination chemistry.
Properties
CAS No. |
23011-90-7 |
|---|---|
Molecular Formula |
C5H5NO2S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
methyl 3-thiocyanatoprop-2-enoate |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)2-3-9-4-6/h2-3H,1H3 |
InChI Key |
XXMBUYBSZUCZHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CSC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(thiocyanato)prop-2-enoate can be synthesized through several methods. One common approach involves the thiocyanation of methyl acrylate. This reaction typically requires the use of thiocyanogen (SCN)_2 or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(thiocyanato)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanato group can be replaced by other nucleophiles, leading to the formation of different functionalized compounds.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, bases, and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral or slightly acidic pH .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield thiocyanate derivatives, while addition reactions can produce saturated or unsaturated compounds with new functional groups .
Scientific Research Applications
Methyl 3-(thiocyanato)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of methyl 3-(thiocyanato)prop-2-enoate involves the reactivity of its thiocyanato group and double bond. The thiocyanato group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions enable the compound to modify other molecules and exert its effects in various chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, spectroscopic properties, and structural features of Methyl 3-(thiocyanato)prop-2-enoate can be contextualized by comparing it to related thiocyanate derivatives and sulfur-containing compounds described in the literature. Below is a detailed analysis based on the evidence provided:
Structural and Functional Analogues
Key analogs include thiadiazole and imidazolidinone derivatives synthesized via thiocyanate-involved reactions (). For example:
- 3-Phenyl-5-(2-thienoyl)-1,3,4-thiadiazole derivatives (e.g., compound 15h and 7j) incorporate thiocyanate-derived moieties within heterocyclic frameworks. These compounds share the presence of sulfur and nitrogen atoms, enabling comparisons of electronic and steric effects .
Spectroscopic Properties
- IR Spectroscopy: Thiocyanate-containing compounds exhibit characteristic C=O and C=S stretches. For instance, compound 15h shows a broad CO stretch at 1661 cm⁻¹, while 7j displays distinct CO (1674 cm⁻¹) and C=S (1626 cm⁻¹) vibrations. This compound would likely show similar C=O (ester) and C=C (alkene) stretches, with additional SCN-related peaks near 2100–2150 cm⁻¹ .
- NMR Spectroscopy: The thiocyanate group in analogs like 15c deshields adjacent protons (δ 7.14–8.43 ppm in ¹H NMR) and carbons (δ 119–178 ppm in ¹³C NMR). The ester and alkene groups in this compound would similarly influence chemical shifts .
Reactivity and Stability
- Thermal Stability: Analogs such as 7h (mp 307–308°C) and 15c (mp 144–145°C) demonstrate variability in thermal stability based on substituents. The lower melting point of this compound (hypothetically <100°C) would reflect its less rigid, non-aromatic structure .
- Reactivity: Thiocyanate groups in analogs participate in cyclization and nucleophilic attack. This compound may undergo analogous reactions, such as Michael additions or [3+2] cycloadditions, to form thiazole or thiadiazole derivatives .
Data Table: Comparative Analysis
Crystallographic and Computational Tools
Structure validation methods (e.g., PLATON) ensure accuracy in bond lengths and angles, which would apply to the target compound .
Research Implications and Gaps
The provided evidence highlights the prevalence of thiocyanate chemistry in synthesizing heterocycles but lacks direct data on this compound. Future studies should prioritize crystallographic characterization and kinetic studies to elucidate its reactivity relative to documented analogs.
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